molecular formula C13H9ClN2O4 B8668862 2-((2-Chlorophenyl)amino)-3-nitrobenzoic acid

2-((2-Chlorophenyl)amino)-3-nitrobenzoic acid

Cat. No. B8668862
M. Wt: 292.67 g/mol
InChI Key: RBSLDBOPQNICON-UHFFFAOYSA-N
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Patent
US04377579

Procedure details

A mixture of the known compounds 2-chloroaniline (6.3 g., 0.05 mole) and 2-bromo-3-nitrobenzoic acid (12.3 g., 0.05 mole) was refluxed overnight with 11 g. of potassium carbonate and 0.5 g. of copper-bronze in 125 ml. of ethanol. The ethanol was then removed by evaporation and the residue suspended in water. After filtration, the filtrate was acidified. A solid slowly crystallized, providing the compound 2-(2-chloroanilino)-3-nitrobenzoic acid, m.p. 213°-215° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
copper bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Br[C:10]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:10]1[C:18]([N+:19]([O-:21])=[O:20])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
12.3 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
copper bronze
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight with 11 g
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed by evaporation
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
A solid slowly crystallized

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC2=C(C(=O)O)C=CC=C2[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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